

Protocol for assessing apoptosis after LY 345899 treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LY345899 is a potent inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1 and MTHFD2), key enzymes in the one-carbon folate metabolic pathway.[1][2] This pathway is crucial for the de novo synthesis of purines and thymidylate, essential building blocks for DNA replication and repair.[1][3] In rapidly proliferating cancer cells, where this pathway is often upregulated, inhibition by LY345899 leads to a depletion of the nucleotide pool, causing replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis.[4][5] This document provides detailed protocols for assessing apoptosis in cells treated with LY345899, focusing on methods to detect key events in the intrinsic apoptotic pathway.

Mechanism of Action: LY345899-Induced Apoptosis

Treatment with LY345899 disrupts nucleotide metabolism, leading to an imbalance in the deoxyribonucleotide pool. This results in replication fork stalling and the accumulation of DNA double-strand breaks (DSBs), triggering a DNA Damage Response (DDR).[1][5] In cells with functional p53, the DDR leads to the stabilization and activation of this tumor suppressor protein.[6] Activated p53 then transcriptionally upregulates pro-apoptotic BH3-only proteins,



particularly PUMA (p53 upregulated modulator of apoptosis) and Noxa.[1][7] These BH3-only proteins act as sentinels of cellular stress and initiate the intrinsic apoptotic pathway by either directly activating the pro-apoptotic effector proteins BAX and BAK or by neutralizing anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Mcl-1), thereby liberating BAX and BAK.[8][9]

Activated BAX and BAK oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[10] This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[3] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[11] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[12]

Data Presentation

The following tables summarize key quantitative data that can be generated using the described protocols.

Table 1: Flow Cytometry Analysis of Apoptosis

Treatment Group	% Annexin V-Positive / Pl- Negative (Early Apoptosis)	% Annexin V-Positive / PI- Positive (Late Apoptosis/Necrosis)
Vehicle Control		
LY345899 (Dose 1)	_	
LY345899 (Dose 2)	_	
Positive Control	_	

Table 2: Caspase Activity Assay



Treatment Group	Caspase-3/7 Activity (Fold Change vs. Control)	Caspase-9 Activity (Fold Change vs. Control)	
Vehicle Control	1.0	1.0	
LY345899 (Dose 1)			
LY345899 (Dose 2)	_		
Positive Control	_		

Table 3: Western Blot Analysis of Apoptotic Proteins (Relative Densitometry)

Treatmen t Group	p-p53 (Ser15) / p53	PUMA / Actin	BAX / Actin	Cleaved Caspase- 9 / Caspase- 9	Cleaved Caspase- 3 / Caspase- 3	Cleaved PARP / PARP
Vehicle Control						
LY345899 (Dose 1)	_					
LY345899 (Dose 2)	_					
Positive Control	_					

Experimental Protocols

Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:



- Cells treated with LY345899 and appropriate controls
- Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
- · Propidium Iodide (PI) solution
- 1X Annexin V Binding Buffer
- · Phosphate-Buffered Saline (PBS), ice-cold
- Flow cytometer

Procedure:

- Cell Preparation:
 - Culture cells to the desired confluence and treat with various concentrations of LY345899 for the indicated time. Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine treatment).
 - Harvest cells (for adherent cells, use a gentle non-enzymatic cell dissociation method).
 - Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
- Staining:
 - Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
 - Transfer 100 μL of the cell suspension to a flow cytometry tube.
 - Add 5 μL of Annexin V-FITC and 5 μL of PI solution.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - After incubation, add 400 μL of 1X Annexin V Binding Buffer to each tube.



- Analyze the samples by flow cytometry within one hour.
- Use unstained, Annexin V-FITC only, and PI only stained cells for compensation setup.
- Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

Data Interpretation:

- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Caspase Activity Assay

This protocol measures the activity of key executioner caspases (caspase-3/7) and initiator caspase (caspase-9).

Materials:

- Cells treated with LY345899 and appropriate controls
- Caspase-Glo® 3/7 Assay System and Caspase-Glo® 9 Assay System (or equivalent)
- · White-walled 96-well plates
- Luminometer

Procedure:

- Cell Plating and Treatment:
 - Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.
 - Treat cells with LY345899 and controls as described in Protocol 1.
- Assay Procedure:



- Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
- Add 100 μL of the appropriate Caspase-Glo® reagent to each well.
- Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
- Incubate the plate at room temperature for 1-3 hours, protected from light.
- Luminescence Measurement:
 - Measure the luminescence of each well using a luminometer.

Data Analysis:

- Subtract the average luminescence of blank wells (medium + reagent) from all experimental wells.
- Express the data as Relative Luminescence Units (RLU) or as fold change relative to the vehicle-treated control.

Protocol 3: Western Blot Analysis of Apoptotic Proteins

This protocol allows for the detection and quantification of key proteins involved in the LY345899-induced apoptotic pathway.

Materials:

- Cells treated with LY345899 and appropriate controls
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes and transfer apparatus



- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (see Table 4)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) detection reagents
- Imaging system (e.g., chemiluminescence imager or X-ray film)

Table 4: Recommended Primary Antibodies for Western Blot



Target Protein	Function in Apoptosis
Phospho-p53 (Ser15)	Activated form of p53, indicative of DNA damage response
p53	Total p53 protein
PUMA	p53-inducible BH3-only protein, initiator of apoptosis
Noxa	p53-inducible BH3-only protein, initiator of apoptosis
BAX Pro-apoptotic effector protein	
BAK	Pro-apoptotic effector protein
Bcl-2	Anti-apoptotic protein
McI-1	Anti-apoptotic protein
Cytochrome c (cytosolic fraction)	Released from mitochondria, activates apoptosome
Cleaved Caspase-9	Activated initiator caspase
Caspase-9	Pro-form of caspase-9
Cleaved Caspase-3	Activated executioner caspase
Caspase-3	Pro-form of caspase-3
Cleaved PARP	Substrate of activated caspase-3, marker of apoptosis
PARP	Full-length PARP
уН2AX (p-H2AX Ser139)	Marker of DNA double-strand breaks
β-Actin or GAPDH	Loading control

Procedure:

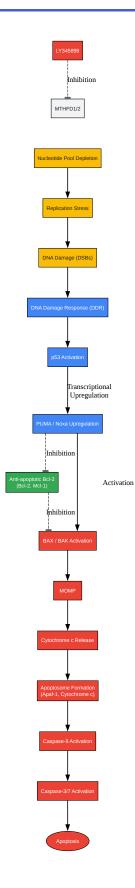
• Protein Extraction:



- Lyse treated and control cells in ice-cold RIPA buffer.
- Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature protein lysates by boiling in Laemmli sample buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection and Analysis:
 - Detect the protein bands using an ECL substrate and an imaging system.
 - Quantify band intensities using densitometry software and normalize to a loading control.

Mandatory Visualization

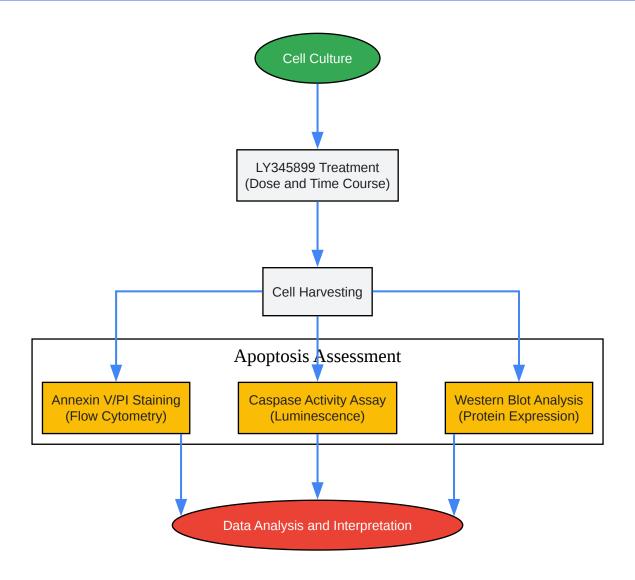




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Caption: LY345899-induced intrinsic apoptotic signaling pathway.





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Caption: General experimental workflow for assessing apoptosis.

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Methodological & Application





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